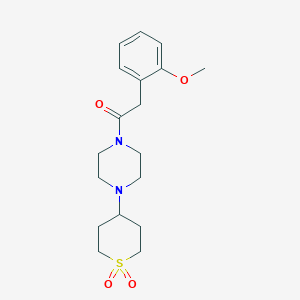
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone" is a complex organic molecule that appears to be related to a family of compounds involving piperazine and substituted phenyl groups. Piperazine derivatives are known for their potential pharmacological activities and are often explored for their medicinal properties, including antiallergy activities as seen in some of the synthesized compounds .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Another method includes the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide to produce a piperazinedione derivative . Additionally, the synthesis of a hydroxy-methoxy-phenyl piperazine derivative was achieved through acetylation, reaction with piperazine, and subsequent deacetylation . These methods highlight the versatility in synthesizing piperazine derivatives, which could be applicable to the target compound.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using various analytical techniques such as IR, NMR, and X-ray diffraction. For example, the structure of a di(2-methoxyphenyl) piperazinedione was elucidated using these methods, revealing a non-planar molecule with significant dihedral angles between the piperazinedione and the aromatic rings . This suggests that the target compound may also exhibit a complex three-dimensional structure, which could be characterized similarly.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis paper describes a Michael addition reaction as part of the synthesis pathway. Similarly, the Biginelli synthesis involves the reaction of enaminones with urea and substituted benzaldehydes to produce dihydropyrimidinone derivatives . These reactions are indicative of the reactivity of piperazine derivatives and could provide insight into the types of chemical transformations the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be inferred from related compounds. For instance, the crystal structure of a piperazinedione derivative is stabilized by van der Waals and dipole-dipole forces, and its crystallographic data provide insights into its density and molecular packing . The solubility, melting points, and stability of these compounds can vary widely and are essential for understanding their potential applications. The antiallergy activity of some piperazine derivatives also suggests that the target compound may have similar bioactive properties .
Applications De Recherche Scientifique
Pharmacological Evaluation and Antipsychotic Profile
- Bhosale et al. (2014) described the synthesis of derivatives with significant anti-dopaminergic and anti-serotonergic activity in behavioral models. Specifically, compounds demonstrated a promising antipsychotic profile with lower potential for catalepsy induction, supported by docking studies in the design of compounds targeting the human dopamine D2 receptor. This research underscores the potential of such compounds in developing new antipsychotic medications (Bhosale et al., 2014).
Computational and Biochemical Characterization
- Onawole et al. (2017) conducted a computational assessment to understand the biochemical properties and vibrational assignments of a synthesized arylpiperazine-based drug, revealing insights into its molecular docking mechanism as an agonist in the human GABA A receptor. This study provides a foundational understanding of the structural and reactivity properties of such compounds, aiding in the design of therapeutics with targeted biochemical interactions (Onawole et al., 2017).
Antimicrobial and Enzyme Inhibitory Potentials
- Mermer et al. (2018) explored the synthesis and biological potentials of 1,2,4-triazole derivatives containing a piperazine nucleus, revealing antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Molecular docking further validated the enzyme inhibitory potentials, highlighting the utility of these compounds in developing antimicrobial and enzyme-targeting drugs (Mermer et al., 2018).
σ1 Receptor Antagonist for Pain Management
- Díaz et al. (2020) identified a new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), as a σ1 receptor antagonist clinical candidate for treating pain. This compound demonstrated high solubility, metabolic stability, and antinociceptive properties in mouse models, suggesting its potential in pain management therapies (Díaz et al., 2020).
Electrochemical Synthesis Techniques
- Nematollahi and Amani (2011) reported on the electrochemical synthesis of new phenylpiperazine derivatives, showcasing a reagent-less method in aqueous solutions. This environmentally friendly technique contributes to green chemistry by offering a safe and efficient pathway for synthesizing phenylpiperazine derivatives, which have potential applications in various pharmacological fields (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-5-3-2-4-15(17)14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQHOIIPWBDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

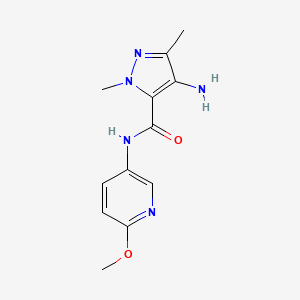
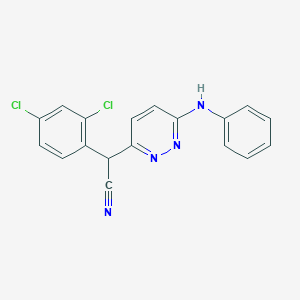
![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)
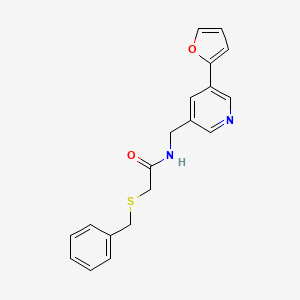
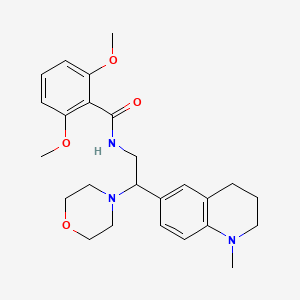
![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)

![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)
![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)
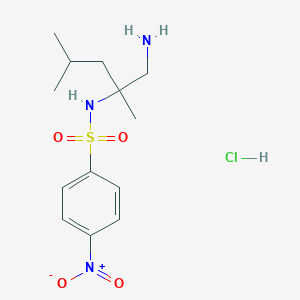



![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)